molecular formula C17H34Cl2N2O6S B020419 Pirlimycin Hydrochloride CAS No. 78822-40-9

Pirlimycin Hydrochloride

Cat. No.: B020419
CAS No.: 78822-40-9
M. Wt: 465.4 g/mol
InChI Key: CHAZSEMQYSZBFN-RWMVMHIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pirlimycin hydrochloride is an antibiotic belonging to the lincosamide class. It is commonly marketed under the trade name Pirsue and is primarily used in veterinary medicine to treat mastitis in cattle. This compound is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and various Streptococcus species .

Mechanism of Action

Target of Action

Pirlimycin Hydrochloride is an antibiotic belonging to the lincosamide class . It is active against Gram-positive bacteria , specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . These bacteria are the primary targets of this compound.

Mode of Action

This compound is bacteriostatic , meaning it inhibits the growth of bacteria rather than killing them directly . It acts by inhibiting bacterial protein synthesis via binding with the 50S subunit of the ribosome . This binding inhibits peptidyl transferase, an enzyme critical for protein synthesis in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50S subunit of the bacterial ribosome, this compound prevents the formation of peptide bonds, thereby inhibiting protein synthesis . This disruption in protein synthesis affects the growth and replication of the bacteria.

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the drug prevents bacteria from producing essential proteins needed for their growth and replication . This leads to a halt in the proliferation of the bacteria, aiding in the treatment of infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt’s also worth noting that this compound is often used in the treatment of mastitis in cattle , so the unique biological and environmental conditions within the animal can also influence the drug’s action.

Preparation Methods

The synthesis of pirlimycin hydrochloride involves several steps. One method includes the reaction of (2S)-4-ethyl-piperidinecarboxylic acid with ethyltriphenylphosphonium bromide in the presence of an alkali. This reaction produces (2S)-N-tertbutyloxycarbonyl-4-ethyl-piperidinecarboxylic acid, which is then hydrogenated in the presence of a catalyst. The amino protecting group is removed using hydrochloric acid to yield (2S)-4-ethyl-piperidinecarboxylic acid hydrochloride .

Chemical Reactions Analysis

Pirlimycin hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pirlimycin hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Pirlimycin hydrochloride is similar to other lincosamide antibiotics, such as clindamycin and lincomycin. it is unique in its specific activity against mastitis-causing bacteria in cattle. Unlike clindamycin, which is used in human medicine, this compound is primarily used in veterinary applications .

Similar compounds include:

    Clindamycin: Used in human medicine for treating various bacterial infections.

    Lincomycin: Another lincosamide antibiotic used in both human and veterinary medicine.

This compound’s specificity for veterinary use and its effectiveness against mastitis pathogens make it a valuable tool in the dairy industry.

Properties

CAS No.

78822-40-9

Molecular Formula

C17H34Cl2N2O6S

Molecular Weight

465.4 g/mol

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrate;hydrochloride

InChI

InChI=1S/C17H31ClN2O5S.ClH.H2O/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H;1H2/t8-,9+,10-,11+,12-,13+,14+,15+,17+;;/m0../s1

InChI Key

CHAZSEMQYSZBFN-RWMVMHIMSA-N

SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Isomeric SMILES

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl

Appearance

White solid

Synonyms

cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride
pirlimycin
pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer
pirlimycin monohydrochloride, (2R-cis)-isomer
U 57930E
U-57930E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirlimycin Hydrochloride
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Pirlimycin Hydrochloride
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Pirlimycin Hydrochloride
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Pirlimycin Hydrochloride
Reactant of Route 6
Pirlimycin Hydrochloride

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